molecular formula C16H12O2S B6404404 2-[Benzo(B)thiophen-2-YL]-6-methylbenzoic acid CAS No. 1261911-46-9

2-[Benzo(B)thiophen-2-YL]-6-methylbenzoic acid

Cat. No.: B6404404
CAS No.: 1261911-46-9
M. Wt: 268.3 g/mol
InChI Key: ACDGFZPWBCNUHC-UHFFFAOYSA-N
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Description

2-[Benzo(B)thiophen-2-YL]-6-methylbenzoic acid is a compound that belongs to the class of organic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. Benzothiophenes are known for their diverse biological properties and applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzo(B)thiophen-2-YL]-6-methylbenzoic acid typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-halothiophenols and phenylacetylenes, followed by cyclization . The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of benzothiophene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[Benzo(B)thiophen-2-YL]-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiophenes .

Scientific Research Applications

2-[Benzo(B)thiophen-2-YL]-6-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Benzo(B)thiophen-2-YL]-6-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzothiophene derivatives have been shown to inhibit certain enzymes, such as beta-lactamases, which are involved in bacterial resistance to antibiotics .

Comparison with Similar Compounds

    Raloxifene: Used for the treatment of breast cancer.

    Zileuton: An anti-inflammatory drug.

    Sertaconazole: An antifungal agent.

Uniqueness: 2-[Benzo(B)thiophen-2-YL]-6-methylbenzoic acid is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in chemical synthesis and potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2S/c1-10-5-4-7-12(15(10)16(17)18)14-9-11-6-2-3-8-13(11)19-14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDGFZPWBCNUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC3=CC=CC=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258668
Record name Benzoic acid, 2-benzo[b]thien-2-yl-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-46-9
Record name Benzoic acid, 2-benzo[b]thien-2-yl-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261911-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-benzo[b]thien-2-yl-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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